L-364,373

説明

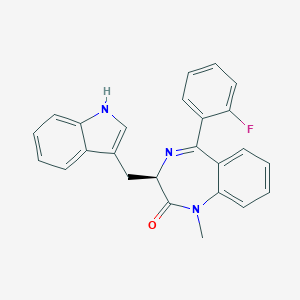

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O/c1-29-23-13-7-4-10-19(23)24(18-9-2-5-11-20(18)26)28-22(25(29)30)14-16-15-27-21-12-6-3-8-17(16)21/h2-13,15,22,27H,14H2,1H3/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBANSGENFERAT-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349652 | |

| Record name | R-L3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103342-82-1 | |

| Record name | L 364373 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103342821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-L3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of L 364,373 Action on Kv7.1 Kcnq1 Channels

Direct Activation of Homomeric KCNQ1 Channels by L-364,373

This compound functions as an activator of homomeric Kv7.1 (KCNQ1) channels biorxiv.orgresearchgate.netpnas.orgresearchgate.netnih.govnih.govnih.gov. Studies have demonstrated that this compound increases the current amplitude of KCNQ1 channels biorxiv.org. This direct activation highlights its capacity to modulate the intrinsic activity of the pore-forming α-subunits in isolation.

Modulation of KCNQ1/KCNE1 Heteromeric Channel Function by this compound

The interaction of this compound with Kv7.1 channels becomes more complex in the presence of auxiliary KCNE1 subunits, which co-assemble with KCNQ1 to form the slow delayed rectifier potassium current (IKs) in cardiac tissue biorxiv.orgpnas.orgnih.govnih.gov.

Co-expression of KCNQ1 with the KCNE1 auxiliary subunit significantly reduces the efficacy of this compound biorxiv.orgresearchgate.netnih.govnih.govnih.govresearchgate.netoup.compnas.org. At saturating levels of KCNE1, the effect of this compound on the KCNQ1/KCNE1 complex is often abolished or becomes negligible biorxiv.orgnih.govnih.govresearchgate.netoup.compnas.org. For instance, this compound had similar effects on cloned Kv7.1 channels expressed in Xenopus laevis oocytes but did not affect channels formed by coassembly of Kv7.1 and hminK (KCNE1) subunits nih.gov. Some research indicates that this compound, even at micromolar concentrations, failed to augment IKs in certain contexts, such as canine ventricular myocytes researchgate.netbiocrick.com. It is crucial to note that the increase in IKs by this compound is stereospecific, with the R-enantiomer (R-L3) activating the current, while the S-enantiomer (S-L3) blocks it nih.gov.

The sensitivity of KCNQ1/KCNE1 channels to this compound is dependent on the stoichiometry of the KCNQ1 and KCNE1 subunits within the complex biorxiv.orgpnas.orgnih.govnih.govresearchgate.netpnas.org. Evidence suggests that unsaturated heteromultimeric (KCNQ1)₄(KCNE1)n channels are responsive to this compound, whereas saturated (KCNQ1)₄(KCNE1)₄ channels exhibit a lack of sensitivity researchgate.netpnas.org. This indicates that the precise ratio of KCNQ1 to KCNE1 subunits dictates the pharmacological response to this compound, possibly due to the auxiliary subunit interfering with the drug's binding or action once bound nih.govoup.com.

Influence of KCNE1 Auxiliary Subunit Co-expression on this compound Efficacy

Putative Binding Sites and Allosteric Regulation by this compound on Kv7.1 Subunits

The putative binding site for this compound on Kv7.1 subunits has been localized through scanning mutagenesis studies. Key residues involved in this compound sensitivity are found within the S5 and S6 transmembrane segments of the Kv7.1 channel biorxiv.org. Specifically, mutations at Y267, I268, L271, G272, F335, and I337 led to the most significant reduction in drug sensitivity biorxiv.org. This suggests an allosteric mechanism where this compound binds to a site within the pore domain, influencing channel gating. This compound appears to arrest the channel in both closed and open states, thereby preventing it from entering an inactivated state, which is observable as an absent "hook" in the tail currents during electrophysiological recordings biorxiv.org.

Electrophysiological Signature of this compound Action

This compound induces distinct electrophysiological changes in Kv7.1 channels, characteristic of its activator properties.

A hallmark electrophysiological effect of this compound is its ability to shift the voltage-dependence of Kv7.1 channel activation towards more hyperpolarized (negative) potentials biorxiv.orgnih.govprobechem.com. This "leftward" shift means that the channel opens at less depolarized voltages, increasing the probability of channel opening at physiological resting membrane potentials. Additionally, this compound has been shown to slow both the activation and deactivation kinetics of the channel biorxiv.orgnih.govbiorxiv.orgprobechem.com.

Detailed research findings illustrate this shift:

| This compound Concentration (µM) | Shift in Half-Point of Isochronal Activation Curve (mV) | Reference |

| 0.1 | -16 | nih.govprobechem.com |

| 1.0 | -24 | nih.govprobechem.com |

Pharmacological Characterization and Specificity of L 364,373

In Vitro Pharmacological Profiling

Concentration-Dependent Effects on Kv7.1 Current ActivationL-364,373 has been shown to activate Kv7.1 channels and the associated IKs current.bocsci.comtocris.comIn guinea pig and rabbit myocytes, this compound (R-L3) significantly increased IKs in a concentration-dependent manner, particularly at concentrations between 0.1 and 1 µM.researchgate.netThis activation is characterized by a leftward shift in the voltage dependence of IKs activation, meaning the channel opens at more negative membrane potentials.bocsci.comnih.govresearchgate.netSpecifically, R-L3 shifted the half-point of the isochronal (7.5 sec) activation curve for IKs by -16 mV at 0.1 µM and -24 mV at 1 µM.bocsci.comprobechem.comnih.govThe compound also slowed the rate of IKs deactivation.bocsci.comnih.gov

However, the effect of this compound can be complex and biphasic. At low concentrations (0.03-1.0 µM), it activates IKs, but at higher concentrations (e.g., 10 µM), it has been observed to inhibit IKs. biorxiv.org Furthermore, in canine ventricular myocytes, this compound, even at concentrations up to 3 µM, failed to augment the IKs current and in some cases slightly decreased outward and tail currents. researchgate.netbiocrick.comnih.gov

Table 1: Concentration-Dependent Effects of R-L3 on IKs Activation

| Concentration (µM) | Shift in Half-Point of IKs Activation Curve (mV) | Effect on IKs Tail Current (Rabbit Myocytes) |

| 0.1 | -16 probechem.comnih.gov | - |

| 1.0 | -24 probechem.comnih.gov | - |

| ~ | ~ | Enhanced by ~30% (ZS_1270B, R-enantiomer) biocrick.comresearchgate.netnih.gov |

| ~ | ~ | Reduced by 45% (ZS_1271B, S-enantiomer) biocrick.comresearchgate.netnih.gov |

Stereospecificity of this compound Enantiomers (R-L3 vs. S-L3) on IKs CurrentThe modulating effects of this compound on IKs are highly stereospecific.bocsci.combiorxiv.orgbiocrick.comnih.govThe R-enantiomer, designated as R-L3 (or ZS_1270B), acts as an activator of IKs, while the S-enantiomer (ZS_1271B) functions as an inhibitor.bocsci.combiorxiv.orgbiocrick.comresearchgate.netnih.govThis opposing activity of the enantiomers in the same concentration range explains discrepancies observed in earlier studies where the racemic drug this compound (R-L3) sometimes failed to activate IKs.biocrick.comresearchgate.netnih.gov

In rabbit myocytes, the R-enantiomer (ZS_1270B) enhanced the IKs tail current by approximately 30%, whereas the S-enantiomer (ZS_1271B) reduced IKs tails by 45%. biocrick.comresearchgate.netnih.gov

Table 2: Stereospecific Effects of this compound Enantiomers on IKs Current

| Enantiomer | Effect on IKs Tail Current (Rabbit Myocytes) | Effect on APD90 (Guinea Pig Ventricular Preparations) |

| R-L3 (ZS_1270B) | Enhanced by ~30% biocrick.comresearchgate.netnih.gov | Shortened by 12% biocrick.comresearchgate.netnih.gov |

| S-L3 (ZS_1271B) | Reduced by 45% biocrick.comresearchgate.netnih.gov | Lengthened by ~15% biocrick.comresearchgate.netnih.gov |

Selectivity Profile of this compound Among Kv7 Subtypes and Other Ion Channelsthis compound is primarily characterized as an activator of Kv7.1 (KCNQ1) channels.bocsci.comprobechem.comtocris.comfrontiersin.orgfrontiersin.orgbiorxiv.orgWhile it shows robust agonism for Kv7.1, its effects on channels formed by the coassembly of Kv7.1 and hminK (KCNE1) subunits are different.nih.govStudies indicate that the association of minK with Kv7.1 can interfere with the binding or action of R-L3, suggesting that the compound may not affect channels formed by KvLQT1 and hminK coassembly.nih.govThis is a crucial distinction, as the cardiac IKs current is formed by the coassembly of Kv7.1 with KCNE1.frontiersin.orgSome research suggests that the association of KCNQ1 with KCNE1 subunits prevents the activation of the channel by R-L3.biorxiv.org

Beyond Kv7.1, this compound has been noted to relax precontracted rat blood vessels, an effect abolished by Kv7.1-specific blockers, suggesting functional Kv7.1 channels in vascular smooth muscle. nih.gov However, its selectivity across other Kv7 subtypes (Kv7.2-Kv7.5) and other ion channels is less extensively detailed in the provided search results. While some broad Kv7 activators like retigabine (B32265) are known to affect Kv7.2-Kv7.5, this compound is specifically highlighted for its activity on Kv7.1. frontiersin.orgfrontiersin.orgplos.org

Preclinical In Vivo and Ex Vivo Pharmacological Efficacy

Impact on Cardiac Action Potential Duration and Repolarization in Isolated Myocytesthis compound has a significant impact on cardiac action potential duration (APD) and repolarization, primarily through its activation of IKs.bocsci.comprobechem.comtocris.combiorxiv.orgIn guinea pig cardiac myocytes, R-L3 activates IKs and shortens action potentials.bocsci.combiorxiv.orgThese effects were additive to isoproterenol, indicating that the channel activation by R-L3 is independent of beta-adrenergic receptor stimulation.bocsci.comnih.gov

Specifically, 1 µM R-L3 significantly reduced the APD90 (action potential duration measured at 90% repolarization) in guinea pig ventricular myocytes at various pacing frequencies (1, 2, and 4 Hz). nih.gov The reduction in APD90 was accompanied by a decrease in triangulation (APD30-90). nih.gov

Table 3: Effect of 1 µM R-L3 on APD90 and Triangulation in Guinea Pig Ventricular Myocytes

| Pacing Frequency (Hz) | APD90 Reduction (vs. Control) | Triangulation (Control vs. R-L3) |

| 1 | 40 ± 6% nih.gov | 62 ± 7 ms (B15284909) vs. 41 ± 3 ms nih.gov |

| 2 | 22 ± 2% nih.gov | 55 ± 5 ms vs. 35 ± 6 ms nih.gov |

| 4 | 32 ± 2% nih.gov | 45 ± 4 ms vs. 32 ± 2 ms nih.gov |

In guinea pig right ventricular preparations, the R-enantiomer (ZS_1270B) shortened APD90 by 12%, while the S-enantiomer (ZS_1271B) lengthened it by approximately 15%. biocrick.comresearchgate.netnih.gov An increase in repolarizing capacity was observed with 1 µM R-L3, leading to more complete repolarization of the action potential before early after-depolarizations (EADs) could be elicited. nih.gov

Effects on Ventricular Arrhythmogenesis in Preclinical ModelsActivators of the IKs current are considered promising tools for suppressing ventricular arrhythmias, particularly those arising from prolonged repolarization.bocsci.comresearchgate.netbiocrick.comnih.govnih.govnih.govthis compound (R-L3) has shown potential antiarrhythmic effects.tocris.comnih.govIt can rescue pharmacologically induced long QT type 2 in isolated guinea pig cardiomyocytes, demonstrating its ability to counteract a pharmacologically reduced IKr.bocsci.comprobechem.comnih.govThis suggests that pharmacological activation of IKs can restore repolarization reserve.nih.gov

While IKs activation possesses antiarrhythmic characteristics, studies also indicate that it can have proarrhythmic characters. nih.gov However, the most prominent antiarrhythmic propensity is its ability to rescue cellular models of long QT type 2 syndrome. nih.gov

Comparative Pharmacology of this compound with Other Kv7 Channel Modulators

Comparison with Mefenamic Acid on IKs Activation

Both this compound and mefenamic acid are recognized as activators of Kv7.1 channels. wikipedia.orgcenmed.com However, their effects on IKs activation can differ, particularly across species. In canine ventricular myocytes, mefenamic acid (at 100 µM) significantly increased the amplitude of the fully activated IKs current and shifted its voltage dependence of activation towards more negative potentials, also increasing the time constant for deactivation. fishersci.cawikipedia.orgnih.gov In contrast, this compound, even at concentrations up to 3 µM, did not significantly augment IKs at any tested membrane potential in canine ventricular myocytes, though it did slightly increase the time constant of deactivation. fishersci.cawikipedia.orgnih.gov

This discrepancy highlights interspecies differences in IKs properties, suggesting that rodent cardiac tissues may not always be suitable models for predicting therapeutic effects in humans. wikipedia.orgnih.gov While some studies indicated this compound's ability to activate IKs in guinea pig and rabbit ventricular cells, other investigations failed to replicate this effect, a discrepancy potentially explained by the opposing actions of its enantiomers. fishersci.cawikipedia.orgnih.govnih.gov A key distinction in their molecular interaction is that mefenamic acid primarily enhances IKs in the presence of the auxiliary β-subunit KCNE1, whereas this compound is more effective on the α-subunit KCNQ1 alone. uni.lumiami.edu

Distinctions from Other Kv7 Channel Activators (e.g., Retigabine)

This compound is characterized by its selective activation of Kv7.1 channels. uni-hamburg.defishersci.cachalcogen.rosemanticscholar.orguni.lunih.govguidetopharmacology.orguni.luiiab.meguidetopharmacology.orgmiami.edu In contrast, retigabine (also known as ezogabine) is a pan-Kv7.2-7.5 channel activator. uni.luwikipedia.orgguidetopharmacology.orguni.luiiab.menih.govguidetopharmacology.orgmims.comnih.govresearchgate.netscispace.com Despite their differing selectivities, both compounds inhibit spontaneous phasic contractions and EFS-induced contractions in guinea pig detrusor smooth muscle. uni.lunih.gov However, retigabine generally exerts a more pronounced inhibitory effect on DSM spontaneous phasic contractions compared to this compound.

A significant mechanistic distinction lies in their electrophysiological effects: retigabine induces hyperpolarization and inhibits spontaneous action potentials in freshly isolated DSM cells, a critical aspect of its action. nih.govguidetopharmacology.org Retigabine's mechanism involves a leftward shift of the voltage-dependence of activation, facilitating channel opening and increasing basal activity. nih.gov this compound's interaction with KCNQ1 channels involves specific residues within the S5 and S6 transmembrane domains. wikipedia.org The difference in their Kv7 subtype selectivity (Kv7.1 for this compound versus Kv7.2-7.5 for retigabine) is fundamental to their distinct pharmacological profiles and potential therapeutic applications. uni.luwikipedia.orgguidetopharmacology.orguni.luiiab.menih.govguidetopharmacology.orgmims.comnih.govresearchgate.netscispace.com For example, in HIV-transgenic mice, decreased responses to this compound were observed, while responses to retigabine remained unaltered, suggesting a specific impairment of Kv7.1 channels in this model. mims.comscispace.com

Physiological and Pathophysiological Implications of Kv7.1 Channel Modulation by L 364,373

Cardiovascular System Research

Role in Cardiac Repolarization and Antiarrhythmic Potential

L-364,373 functions as an activator of cardiac Kv7.1 (KCNQ1) channels, which in turn enhances the cardiac slow delayed rectifier K+ current (IKs) . The activation of IKs by this compound leads to a reduction in the action potential duration (APD) within cardiac myocytes . This property positions IKs activators as promising agents for suppressing ventricular arrhythmias, particularly those arising from prolonged action potentials biocrick.comresearchgate.netcdnsciencepub.com.

Studies in guinea pig ventricular myocytes have demonstrated that this compound (R-L3) significantly decreases the action potential duration measured at 90% repolarization (APD90) across various pacing frequencies (1, 2, and 4 Hz) . This reduction in APD90 was also associated with a decrease in triangulation, defined as APD30-90 . Furthermore, the compound's effect is stereospecific; the R-enantiomer (ZS_1270B) enhances the IKs tail current and shortens APD90, while the S-enantiomer (ZS_1271B) exhibits opposite effects, reducing IKs and lengthening APD90 biocrick.comcdnsciencepub.comoup.com. This enantiomeric difference can account for previous inconsistencies in the observed effects of the racemic this compound biocrick.comcdnsciencepub.com. Research indicates that this compound (R-L3) can mitigate APD prolongation and suppress early afterdepolarizations in rabbit ventricular myocytes that are either treated with dofetilide (B1670870) or exhibit hypertrophy oup.com. The Kv7.1 channel, in complex with the KCNE1 subunit, forms the IKs channel, which is fundamental for cardiac repolarization and its adaptation to stress-induced changes in heart rate nih.gov.

Table 1: Effects of this compound (R-L3) on Guinea Pig Ventricular Myocytes

| Parameter Measured | Pacing Frequency (Hz) | Effect of 1 µM R-L3 vs. Control | Reference |

| APD90 Reduction (%) | 1 | 40 ± 6% | |

| 2 | 22 ± 2% | ||

| 4 | 32 ± 2% | ||

| Triangulation (ms) | 1 | Reduced (62 ± 7 vs. 41 ± 3) |

Effects on Vascular Tone and Reactivity in Arterial Systems

Kv7.1 channels are expressed in vascular smooth muscle cells (VSMCs) found in various arterial beds, including the thoracic aorta, carotid, femoral, and mesenteric arteries of mice and rats nih.gov. While these channels may not significantly contribute to the resting vascular tone, activators of Kv7.1 channels, such as this compound (R-L3), have demonstrated efficacy as vasorelaxants nih.govnih.gov. This compound induces concentration-dependent relaxations in pre-contracted arterial segments nih.govnih.gov. The vasorelaxant effects of this compound are sensitive to and abolished by Kv7.1 channel blockers like HMR1556 or chromanol 293B, underscoring that Kv7.1 channel activation is a crucial mechanism underlying this vascular relaxation nih.govnih.gov. In studies involving HIV transgenic mice, a reduced relaxant response to this compound was observed in pulmonary arteries, suggesting a potential impairment of Kv7.1 channel function in this specific context physiology.orgphysiology.orgnih.gov.

Interspecies Differences in Cardiac Myocyte Response to this compound

The effects of this compound on cardiac IKs current exhibit notable interspecies variability. This compound has been shown to activate IKs in ventricular cells isolated from guinea pigs and rabbits biocrick.comresearchgate.net. However, in canine ventricular cardiomyocytes, this compound failed to activate the IKs current; at a higher concentration of 3 µM, it was even observed to block the current biocrick.comresearchgate.net. This discrepancy is largely attributed to the opposing modulating effects of the enantiomers of this compound (R-L3) biocrick.comcdnsciencepub.com. Specifically, in rabbit myocytes, the R-enantiomer (ZS_1270B) enhanced the IKs tail current by approximately 30%, whereas the S-enantiomer (ZS_1271B) reduced it by 45% cdnsciencepub.com. Similarly, in guinea pig right ventricular preparations, ZS_1270B shortened APD90 by 12%, while ZS_1271B lengthened it by approximately 15% cdnsciencepub.com.

Table 2: Interspecies Cardiac Myocyte Responses to this compound Enantiomers

| Species | Enantiomer | Effect on IKs Tail Current | Effect on APD90 (Guinea Pig) | Reference |

| Rabbit | ZS_1270B (R-enantiomer) | Enhanced by ~30% | N/A | cdnsciencepub.com |

| Rabbit | ZS_1271B (S-enantiomer) | Reduced by 45% | N/A | cdnsciencepub.com |

| Guinea Pig | ZS_1270B (R-enantiomer) | N/A | Shortened by 12% | cdnsciencepub.com |

| Guinea Pig | ZS_1271B (S-enantiomer) | N/A | Lengthened by ~15% | cdnsciencepub.com |

| Canine | Racemic this compound | Failed to activate (at 1 µM), blocked (at 3 µM) | N/A | biocrick.comresearchgate.net |

Genitourinary System Research

Modulation of Detrusor Smooth Muscle Excitability and Contractility

Kv7 channels, including the Kv7.1 subtype, are expressed at both mRNA and protein levels in guinea pig detrusor smooth muscle (DSM) cells plos.orgnih.gov. The pharmacological modulation of these Kv7 channels significantly influences DSM contractility and excitability plos.orgnih.gov. This compound, acting as a Kv7.1 channel activator, has been shown to inhibit spontaneous phasic contractions and contractions induced by electrical field stimulation (EFS) in isolated guinea pig DSM strips plos.orgnih.govnih.govresearchgate.net. Specifically, this compound attenuated the amplitude, muscle force, frequency, duration, and muscle tone of spontaneous phasic contractions in guinea pig DSM in a concentration-dependent manner plos.org. It also reduced the amplitude and muscle force of 10 Hz EFS-induced contractions without significantly affecting their duration or muscle tone plos.org. In human detrusor smooth muscle, this compound, as a KCNQ1 activator, similarly decreased spontaneous phasic and nerve-evoked contractions in isolated tissue auajournals.orgresearchgate.net. While all five KCNQ genes are expressed in human detrusor, with KCNQ4 often being the most expressed, Kv7.1 channels are functionally present and contribute to its contractility researchgate.netplos.org.

Table 3: Inhibitory Effects of this compound (10 µM) on Guinea Pig Detrusor Smooth Muscle Contractions

| Contraction Type | Effect on Amplitude | Effect on Muscle Force | Effect on Frequency | Effect on Duration | Effect on Muscle Tone | Reference |

| Spontaneous Phasic | Attenuated | Attenuated | Attenuated | Attenuated | Attenuated | plos.org |

| 10 Hz EFS-induced | Attenuated | Attenuated | No significant effect | No significant effect | No significant effect | plos.org |

Potential Research in Overactive Bladder Syndrome Models

The Kv7 channel subtypes, including Kv7.1, are increasingly recognized as potential novel therapeutic targets for various urinary bladder dysfunctions plos.orgnih.gov. The ability of pharmacological activation or blockade of Kv7 channels to modulate human detrusor smooth muscle contractility in vitro supports further investigation into their role in both normal and abnormal lower urinary tract function auajournals.org. This also highlights their potential as pharmacological targets for conditions such as overactive bladder (OAB) auajournals.org. Research findings indicate that Kv7 channel activators, including this compound, exert inhibitory effects on guinea pig detrusor smooth muscle contractions, which is relevant to the pathophysiology of OAB nih.gov. Given their role in promoting smooth muscle relaxation, Kv7 channels are considered promising targets for the treatment of overactive bladder syndrome researchgate.netresearchgate.net. Furthermore, studies in animal models have demonstrated that Kv7 channel activators can effectively reduce detrusor overactivity and increase bladder capacity nih.govresearchgate.net.

Neuropharmacological Research Considerations

This compound, also known as R-L3, is a recognized activator of voltage-gated Kv7.1 (KCNQ1) channels. medchemexpress.combiocrick.combiorxiv.orgresearchgate.netpnas.org While Kv7.1 channels are predominantly expressed in cardiac muscle, epithelia, and various smooth muscle tissues, they are generally not found on neurons, where Kv7.2-7.5 subtypes are more prevalent and critical for neuronal excitability. annualreviews.orgnih.gov Despite this, this compound holds significant value in neuropharmacological research, primarily as a selective pharmacological tool and through its effects on non-neuronal systems that can indirectly influence neurological function.

Role as a Research Tool and Specificity: this compound serves as a valuable compound for dissecting the specific roles of Kv7.1 channels in complex biological systems. Its ability to activate Kv7.1 channels allows researchers to differentiate Kv7.1-mediated effects from those involving other Kv7 channel subtypes. nih.govnih.gov However, its specificity can be influenced by the presence of auxiliary subunits, such as KCNE1, which significantly alter Kv7.1 channel properties and pharmacological sensitivity. For instance, some studies indicate that this compound potently activates homomeric Kv7.1 channels but is considerably weaker when Kv7.1 co-expresses with KCNE1, as occurs in the heart. nih.govtandfonline.com Furthermore, discrepancies in this compound's effects have been noted, with one study reporting its failure to activate the slow delayed rectifier K+ current (IKs) in canine ventricular cardiomyocytes, while another suggested that the enantiomeric ratio of R-L3 could lead to opposite modulating effects on IKs in mammalian ventricular myocytes. biocrick.com

Observed Effects of this compound on Kv7.1 Channel Gating: Research has detailed the impact of this compound on Kv7.1 channel gating. The compound leads to a notable increase in Kv7.1 current amplitude. biorxiv.orgresearchgate.net Moreover, it significantly slows down both the activation and deactivation kinetics of the channel. biorxiv.orgresearchgate.net A mild, though not always statistically significant, shift in the voltage-dependence of activation towards more negative voltages has also been observed. biorxiv.org Mechanistically, this compound appears to stabilize the channel in its closed and open states, thereby preventing it from entering an inactivated state. researchgate.net

| Parameter | Observed Effect of this compound | References |

|---|---|---|

| Current Amplitude | Significantly increased | biorxiv.orgresearchgate.net |

| Activation Kinetics | Significantly slowed | biorxiv.orgresearchgate.net |

| Deactivation Kinetics | Significantly slowed | biorxiv.orgresearchgate.net |

| Voltage-dependence of Activation | Mildly shifted to more negative voltages (not always significantly) | biorxiv.org |

| Inactivation State | Prevents entry into inactivated state by arresting channel in closed/open states | researchgate.net |

Neurovascular Implications: While Kv7.1 channels are not typically found in neurons, their expression in vascular smooth muscle cells (VSMCs) of various arteries, including mesenteric, thoracic aorta, and intrapulmonary arteries, provides an indirect neuropharmacological relevance for this compound. nih.govnih.gov this compound has been shown to act as an effective vasorelaxant in these vascular beds by activating Kv7.1 channels. nih.govnih.gov These vasorelaxant effects are reversible by specific Kv7.1 channel blockers such as HMR1556 or L-768,673. nih.govnih.gov The modulation of vascular tone is crucial for maintaining proper blood flow to the brain, and dysregulation can contribute to various neurological conditions. Therefore, research into Kv7.1 activators like this compound could offer insights into mechanisms affecting neurovascular coupling or cerebral blood flow regulation.

| Artery Type | Observed Effect of this compound (R-L3) | Reversal by Kv7.1 Blockers | References |

|---|---|---|---|

| Mesenteric Arteries (rat) | Effective vasorelaxant when preconstricted | Yes (HMR1556, L-768,673) | nih.govnih.gov |

| Thoracic Aorta (rat) | Effective vasorelaxant when preconstricted | Yes (HMR1556, L-768,673) | nih.gov |

| Intrapulmonary Arteries (rat) | Effective vasorelaxant when preconstricted | Yes (HMR1556, L-768,673) | nih.gov |

Other Research Applications: this compound has also been employed in studies exploring Kv7.1 function in other smooth muscle tissues, such as the guinea pig urinary bladder. In these studies, this compound (at 10 µM) effectively inhibited spontaneous phasic contractions and contractions induced by electrical field stimulation, demonstrating its modulatory influence on smooth muscle excitability. plos.org This broad utility in smooth muscle research further highlights its role as a tool compound for understanding physiological processes that may have indirect neurological implications, such as bladder control, which is often affected in neurological disorders.

Structure Activity Relationship Sar Studies of L 364,373 and Analogs

Identification of Key Structural Determinants for Kv7.1 Activation

L-364,373 is recognized as a potent activator of homomeric Kv7.1 channels. medchemexpress.comnih.gov A crucial structural determinant for its activity is its stereochemistry. The (R)-enantiomer, (R)-L3 (this compound), effectively activates the slow delayed rectifier potassium current (IKs), whereas its (S)-enantiomer has an opposing, blocking effect on IKs. biocrick.comresearchgate.net This stereospecificity highlights the precise structural requirements for interaction with the Kv7.1 channel.

The activity of this compound is also significantly influenced by the co-expression of the auxiliary subunit KCNE1 with Kv7.1. While this compound potently activates homomeric Kv7.1 channels, its efficacy is considerably reduced when Kv7.1 coexpresses with KCNE1, as is typically found in cardiac tissue. biorxiv.orgfrontiersin.org This suggests that the presence of KCNE1 alters the channel's conformation or binding site in a way that diminishes this compound's activating effect.

Research has pinpointed specific residues within the Kv7.1 channel that are critical for this compound's action. Molecular studies suggest that this compound binds to a pocket located at the interface between the voltage sensor and pore domains of the KCNQ1 channel. biorxiv.org This binding site is specifically lined by residues from the S4-S5 linker, S5, and S6 helices of two distinct subunits. biorxiv.org Mutational analyses have identified key residues within the KCNQ1 channel that are sensitive to this compound. For instance, a G306R mutation in KCNQ1 has been shown to render the channel insensitive to R-L3, indicating that Gly306 is a vital component of the drug-binding site. biocrick.com Similarly, mutations at the Trp248 residue (e.g., W248F, W248A, W248R) in KCNQ1 also impact the activity of (R)-L3, further underscoring the importance of this residue in the channel's interaction with the compound. nih.gov

The following table summarizes the effects of this compound and its enantiomer on IKs current, and the impact of specific channel mutations:

| Compound/Mutation | Effect on IKs Current / Kv7.1 Activity | Relevant Channel Component | Source |

| This compound ((R)-L3) | Activates homomeric Kv7.1 channels; increases IKs current amplitude; shortens action potential duration. | KCNQ1 channel | medchemexpress.comnih.govnih.gov |

| (S)-enantiomer of this compound | Blocks IKs current. | KCNQ1 channel | biocrick.comresearchgate.net |

| Kv7.1 co-expressed with KCNE1 | Reduced activation by this compound compared to homomeric Kv7.1. | KCNQ1/KCNE1 complex | biorxiv.orgfrontiersin.org |

| KCNQ1 G306R mutation | Insensitive to R-L3. | Glycine 306 residue in KCNQ1 | biocrick.com |

| KCNQ1 W248F/A/R mutations | Affects (R)-L3 activity. | Tryptophan 248 residue in KCNQ1 | nih.gov |

Rational Design Strategies for this compound Derivatives with Modulated Pharmacological Profiles

This compound serves as a foundational lead compound for the development of Kv7.1 channel activators. Rational drug design, in this context, involves a systematic approach to modify the chemical structure of this compound to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. This process typically begins with the identification of a biological target and a "hit" molecule, followed by an iterative cycle of structural optimization. researchgate.net

While this compound has demonstrated significant activity on Kv7.1 channels, detailed published research specifically outlining rational design strategies for its direct derivatives and their modulated pharmacological profiles (e.g., specific structural changes to this compound leading to enhanced selectivity for Kv7.1 over Kv7.1/KCNE1, or altered potency) is not extensively available in the public domain. However, the principles derived from its SAR, such as the importance of its stereochemistry and the identification of its binding site on the channel, would guide such design efforts. For instance, modifications aimed at improving interaction with specific residues in the identified binding pocket or altering its interaction with the KCNE1 subunit could lead to derivatives with more desirable pharmacological characteristics.

Computational Approaches in this compound SAR (e.g., Quantitative Structure-Activity Relationships)

Computational approaches play an increasingly vital role in modern SAR studies and rational drug design. For this compound, molecular dynamics (MD) simulations have been employed to gain a deeper understanding of its binding site and mechanism of action on the Kv7.1 channel. nih.gov These simulations allow for the analysis of molecular movements and interactions over time, providing insights into how this compound binds to and stabilizes the open state of the channel. Parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), and binding energy calculations are used to characterize the stability of the compound-channel complex and the conformational changes induced upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool used to predict the biological activity of chemical compounds based on their physicochemical properties or structural characteristics. researchgate.netscispace.com While comprehensive QSAR studies specifically on this compound and its direct derivatives are not prominently detailed in the provided information, QSAR has been successfully applied to other Kv7.1 activators, such as ML277 and its analogs. For instance, computational docking studies and predicted binding energies for ML277 and its derivatives have been correlated with their experimental EC50 values, demonstrating the utility of these methods in ranking the SAR for Kv7.1 channel modulators. biorxiv.org Such computational insights are invaluable for guiding the synthesis of new compounds and optimizing their pharmacological profiles, even in the absence of detailed experimental crystal structures of drug-bound ion channels.

Research Methodologies and Experimental Models Employed in L 364,373 Studies

In Vitro Electrophysiological Techniques

In vitro electrophysiological techniques are crucial for dissecting the precise molecular interactions of L-364,373 with ion channels. These methods allow for controlled environments to study channel kinetics and pharmacological modulation.

Whole-cell patch-clamp recordings are a cornerstone technique for investigating the effects of this compound on ion currents in isolated cells. This method allows for direct measurement of ionic currents across the cell membrane.

This compound has been extensively studied using whole-cell patch-clamp in various mammalian ventricular myocytes, including those from guinea pigs, rabbits, and canines mims.comnih.govnih.govuni.lu. In guinea pig cardiac myocytes, this compound (R-L3) has been shown to activate the IKs current and consequently shorten action potentials ontosight.aiguidetopharmacology.orgresearchgate.net. Specifically, R-L3 induced a leftward shift in the voltage dependence of IKs activation, moving the half-point of the isochronal (7.5 sec) activation curve by -16 mV at 0.1 µM and -24 mV at 1 µM concentrations ontosight.aiscispace.com. Furthermore, R-L3 was observed to slow the rate of IKs deactivation ontosight.aiscispace.com.

Studies comparing the enantiomers of this compound in rabbit myocytes revealed stereospecific effects. The R-enantiomer (ZS_1270B) enhanced the IKs tail current by approximately 30%, whereas the S-enantiomer (ZS_1271B) reduced IKs tails by 45% mims.comnih.gov. This highlights the importance of stereochemistry in the compound's pharmacological profile.

However, interspecies differences have been noted, as this compound, at concentrations up to 3 µM, failed to augment IKs in canine ventricular cardiomyocytes. At 3 µM, it even slightly increased the time constant of deactivation or blocked the current, indicating a species-dependent response mims.comnih.govuni.luguidetopharmacology.org.

Whole-cell patch-clamp electrophysiology has also been applied to freshly isolated detrusor smooth muscle (DSM) cells to assess the impact of Kv7 channel modulators, including this compound uni-hamburg.defishersci.cauni.luuni.lu. Additionally, this technique was utilized to characterize the activation of KCNQ1 currents in KCNQ1-expressing Chinese Hamster Ovary (CHO) cells, where R-L3 was also evaluated ncats.io.

| Concentration (µM) | Shift in Half-Point of IKs Activation Curve (mV) |

|---|---|

| 0.1 | -16 |

| 1 | -24 |

| Enantiomer | Effect on IKs Tail Current |

|---|---|

| R-enantiomer (ZS_1270B) | ~30% enhancement |

| S-enantiomer (ZS_1271B) | 45% reduction |

Xenopus laevis oocytes serve as a valuable heterologous expression system for studying cloned ion channels and their pharmacological modulation. This system allows for the investigation of specific channel subunits in isolation or in defined co-expression patterns.

This compound has demonstrated similar effects on cloned KvLQT1 (KCNQ1) channels when expressed in Xenopus laevis oocytes ontosight.ainih.gov. However, a notable finding is that the compound did not affect channels formed by the coassembly of KvLQT1 and hminK (KCNE1) subunits ontosight.ainih.govuni.lu. This suggests that the presence of KCNE1 may interfere with the binding of this compound or prevent its action once bound to the KvLQT1 subunits ontosight.aiuni.lu. This system has also been employed to assess the efficacy of selective Kv7.1 channel blockers in conjunction with studies on isolated arteries uni.lu and to investigate the inhibition of KCNQ1 and KCNQ1/E1 channels by AMP-activated protein kinase (AMPK) nih.gov.

Mammalian cell expression systems, such as Chinese Hamster Ovary (CHO) cells, are widely used for stable and transient expression of cloned ion channels, enabling high-throughput screening and detailed electrophysiological analysis.

A stable CHO cell line expressing KCNQ1/KCNE1 channels has been developed and validated using electrophysiological methods. This cell line was instrumental in establishing a non-radioactive rubidium (Rb+) efflux assay, which directly measures the functional activity of KCNQ1/KCNE1 channels by atomic absorption spectroscopy mims.comnih.gov. This assay provides a robust platform for screening channel openers. Furthermore, CHO cells transiently transfected with Kv7.2 cDNA have been utilized to investigate Kv7.2 channel activation americanelements.com. Manual patch-clamp recordings in KCNQ1-CHO cells have also been employed to study KCNQ1 homomultimers, with this compound (R-L3) shown to increase KCNQ1 homomultimers, consistent with earlier findings ncats.io.

Xenopus Laevis Oocyte Expression Systems for Cloned Channels

Ex Vivo Tissue Preparations

Ex vivo tissue preparations maintain the cellular architecture and physiological context of the tissue, allowing for the study of this compound's effects on integrated cellular responses, such as muscle contraction and action potential propagation, in a more complex environment than isolated cells.

Isolated cardiac myocytes from various species are critical for understanding the direct effects of this compound on cardiac electrophysiology.

This compound activates the IKs current and shortens action potential duration (APD) in isolated guinea pig cardiac myocytes ontosight.aiguidetopharmacology.orgresearchgate.netscispace.comwikipedia.org. In rabbit ventricular myocytes, this compound has been shown to suppress early afterdepolarizations researchgate.net. As observed in whole-cell patch-clamp studies, this compound failed to activate the IKs current in canine ventricular cardiomyocytes, emphasizing significant interspecies differences in the compound's efficacy mims.comnih.govuni.luguidetopharmacology.org. The differential effects of the R- and S-enantiomers of this compound on IKs tail currents in rabbit myocytes, where the R-enantiomer enhanced the current while the S-enantiomer reduced it, further underscore the stereospecific nature of its interaction with cardiac ion channels mims.comnih.gov.

Isolated smooth muscle strips provide a functional model to assess the contractile and relaxant properties of this compound in various vascular and non-vascular tissues.

In guinea pig detrusor smooth muscle (DSM) isolated strips, this compound, acting as a Kv7.1 channel activator, significantly inhibited spontaneous phasic contractions and contractions induced by 10-Hz electrical field stimulation (EFS) fishersci.cauni.luuni.lu. The compound attenuated the amplitude, muscle force, frequency, duration, and muscle tone of spontaneous phasic contractions in a concentration-dependent manner fishersci.ca. For 10-Hz EFS-induced contractions, this compound reduced contraction amplitude and muscle force without significantly affecting duration or muscle tone fishersci.cauni.lu. Furthermore, this compound (10 µM) inhibited EFS-induced contractions across a wider range of frequencies (7.5–50 Hz) in guinea pig DSM isolated strips fishersci.ca. Notably, this compound has also been shown to inhibit spontaneous phasic contractions in human DSM .

| Parameter | Effect of this compound |

|---|---|

| Contraction Amplitude | Attenuated (concentration-dependent) |

| Muscle Force | Attenuated (concentration-dependent) |

| Frequency | Attenuated (concentration-dependent) |

| Duration | Attenuated (concentration-dependent) |

| Muscle Tone | Attenuated (concentration-dependent) |

| Parameter | Effect of this compound |

|---|---|

| Contraction Amplitude | Attenuated |

| Muscle Force | Attenuated |

| Contraction Duration | No significant effect |

| Muscle Tone | No significant effect |

In vascular smooth muscle, this compound (R-L3) demonstrated vasorelaxant properties. It relaxed mesenteric arteries, thoracic aortae, and intrapulmonary arteries that were preconstricted with methoxamine (B1676408) mims.comuni.luchalcogen.romiami.edu. These relaxations were specifically reversed by Kv7.1 channel blockers such as HMR1556 or L-768,673, confirming the involvement of Kv7.1 channels in these effects uni.lumiami.edu. Quantitatively, 10 µM R-L3 relaxed preconstricted thoracic aortae by approximately 70% and intrapulmonary arteries by about 45% uni.lu.

| Artery Type | Percentage Relaxation |

|---|---|

| Thoracic Aorta | ~70% |

| Intrapulmonary Arteries | ~45% |

Molecular Biology and Imaging Techniques

Rubidium (Rb+) Efflux Assays

Rubidium (Rb+) efflux assays represent a crucial methodology in the study of ion channel function, particularly for potassium channels. These assays leverage rubidium's physicochemical similarity to potassium, allowing it to serve as a surrogate ion for measuring potassium channel activity aurorabiomed.com.cnacseusa.org. The non-radioactive variant of this assay, which employs atomic absorption spectroscopy to quantify Rb+ efflux, offers a robust and high-throughput method for assessing channel function aurorabiomed.com.cnbiocrick.comnih.govaurorabiomed.com.cn.

In the context of this compound research, Rb+ efflux assays have been instrumental in characterizing the compound's effects on voltage-gated potassium channels. Specifically, these assays were developed and validated to measure the functional activity of KCNQ1/KCNE1 channels biocrick.comnih.gov. This involved generating stable Chinese hamster ovary (CHO) cell lines that express KCNQ1/KCNE1 channels biocrick.comnih.gov. Cells are loaded with Rb+, and the subsequent efflux of Rb+ upon channel activation is measured, providing a direct indication of channel activity acseusa.orgaurorabiomed.com.cn.

Detailed Research Findings

Studies utilizing Rb+ efflux assays have provided significant insights into the pharmacological profile of this compound (also known as R-L3). Key findings include:

KCNQ1/KCNE1 Channel Activation : this compound has been consistently identified as an activator of KV7.1 (KCNQ1) channels medchemexpress.com. The Rb+ efflux assays demonstrated that this compound functionally activates cardiac KCNQ1/minK (KCNE1) channels, leading to an increased efflux of rubidium ions from the cells aurorabiomed.com.cnnih.govaurorabiomed.com.cnmedchemexpress.com. This activation contributes to the cardiac IKs current, which is vital for cardiac action potential repolarization medchemexpress.com.

Differential Potency : A notable finding from these assays is the differential potency of this compound on various KV7.1 channel configurations. This compound potently activates homomeric KV7.1 channels. However, its activating effect is considerably weaker when KV7.1 is co-expressed with the auxiliary subunit KCNE1, a composition typically found in myocardial tissue nih.gov. This suggests that the presence of the KCNE1 subunit modulates the compound's efficacy.

Assay Utility : The successful application of this compound as a pharmacological tool compound in these assays has validated the Rb+ efflux method for screening potential KCNQ1/KCNE1 channel openers biocrick.comnih.gov. Such openers are of therapeutic interest for conditions like Long QT Syndrome (LQTS), which arises from reduced IKs current nih.gov. The assay also serves as a valuable tool for evaluating the potential for new chemical entities to induce long-QT liability biocrick.comnih.gov.

Data Summary of this compound Effects in Rb+ Efflux Assays

The following table summarizes the observed effects of this compound on different channel types as determined through rubidium efflux assays. While specific quantitative data such as EC50 values were not directly available in the provided search snippets, these assays are designed to yield such metrics, demonstrating the compound's ability to modulate ion flow.

| Channel Type | Observed Effect of this compound (R-L3) on Rb+ Efflux | Relevant References |

| KCNQ1/KCNE1 (cardiac IKs) | Functional activation, increased Rb+ efflux | aurorabiomed.com.cnbiocrick.comnih.govaurorabiomed.com.cnmedchemexpress.com |

| Homomeric KV7.1 channels | Potent activation, increased Rb+ efflux | nih.gov |

| KV7.1 co-expressed with KCNE1 | Considerably weaker activation | nih.gov |

Challenges and Future Directions in L 364,373 Research

Addressing Inconsistent Findings Across Species and Experimental Systems

A significant challenge in L-364,373 research stems from inconsistent findings observed across various species and experimental systems. While this compound has been shown to activate the slow delayed rectifier K+ current (IKs) in ventricular myocytes from guinea pigs and rabbits, it notably failed to activate IKs in dog ventricular myocytes uni.lunih.govuni.lunih.gov. In some instances, higher concentrations of the racemic compound even led to current blockade in dog myocytes nih.govuni.lunih.gov.

This discrepancy is largely attributed to the presence of two enantiomers within the racemic this compound compound, which exert opposing pharmacological effects on IKs uni.lunih.govuni.lunih.gov. The right enantiomer (ZS_1270B) functions as a potent IKs activator, whereas the left enantiomer (ZS_1271B) acts as an IKs blocker nih.gov. The varying responses across species may also be influenced by inherent differences in the configuration and expression patterns of cardiac potassium channels uni.lucenmed.com. Future research must focus on understanding the underlying physiological and molecular variations that contribute to these species-specific responses to optimize the translation of findings.

Further Elucidation of this compound Enantiomers' Precise Pharmacological Actions

The discovery of the opposing effects of this compound's enantiomers underscores the critical need for further detailed elucidation of their precise pharmacological actions. The racemic this compound (R-L3) is a stereospecific activator of cardiac IKs and Kv7.1 channels miami.edu. Studies have demonstrated distinct effects of the isolated enantiomers:

Table 1: Pharmacological Actions of this compound Enantiomers on IKs and APD90

| Enantiomer | Effect on IKs Tail Current (Rabbit Myocytes) | Effect on APD90 (Guinea Pig Ventricular Preparations) | Overall Action |

| ZS_1270B (Right) | Enhanced by ~30% uni.lunih.govuni.lu | Shortened by 12% uni.lunih.govuni.lu | Potent IKs Activator |

| ZS_1271B (Left) | Reduced by 45% uni.lunih.govuni.lu | Lengthened by ~15% uni.lunih.govuni.lu | Potent IKs Blocker |

This stereospecificity is crucial, as the S-L3 enantiomer blocks IKs, while the R-L3 enantiomer increases IKs and KCNQ1 currents and shortens the action potential duration (APD) in guinea pig ventricular myocytes uni.lu. Further research should aim to characterize the binding sites, kinetics, and downstream signaling pathways modulated by each enantiomer to design more selective and effective Kv7 channel modulators.

Advancements in Understanding Kv7 Channel Subunit Stoichiometry and its Impact on this compound Efficacy

The efficacy of this compound is significantly influenced by the subunit stoichiometry of Kv7 channels, particularly the KCNQ1/KCNE1 complex (IKs channel). Kv7 channels typically form homo- and hetero-tetramers, often with a 2+2 stoichiometry of pore-forming (KCNQ) and auxiliary (KCNE) subunits cenmed.com. An understanding of this stoichiometry is vital, as it directly impacts the pharmacological properties and drug efficacy for cardiac arrhythmic disorders wikipedia.org.

This compound has been shown to potently activate homomeric Kv7.1 channels. However, its effectiveness is considerably reduced when Kv7.1 coexpresses with the auxiliary subunit KCNE1, which is the physiological configuration in the heart nih.govcenmed.comwikipedia.org. This suggests that KCNE1 interferes with the binding or action of R-L3 uni.lu. While some studies propose a fixed stoichiometry (e.g., 2:4 for KCNE1:KCNQ1), others indicate a variable number of KCNE1 subunits can bind to KCNQ1, affecting channel gating and pharmacological responses wikipedia.org. Future research should leverage advanced techniques to precisely determine the dynamic stoichiometry of Kv7 channel complexes in different physiological and pathological states and how these variations modulate this compound's interactions and efficacy.

Exploration of Novel Therapeutic Applications Beyond Cardiovascular and Smooth Muscle Systems

While this compound is primarily recognized for its effects on cardiovascular and smooth muscle systems, the broader expression of Kv7 channels suggests potential for novel therapeutic applications. Kv7 channels are expressed in various smooth muscle tissues throughout the body, including visceral (gastrointestinal, bladder, myometrial), systemic and pulmonary vasculature, and airways guidetoimmunopharmacology.org.

One promising area of exploration is in urinary bladder disorders. This compound has demonstrated the ability to significantly reduce spontaneous phasic and tonic contractions in guinea pig urinary bladder smooth muscle wikipedia.org.

Table 2: Effects of this compound on Spontaneous Contractions in Guinea Pig Detrusor Smooth Muscle (DSM)

| Contraction Parameter | Effect of this compound (Concentration-Dependent) |

| Amplitude | Decreased wikipedia.org |

| Muscle Force | Decreased wikipedia.org |

| Frequency | Decreased wikipedia.org |

| Duration | Decreased wikipedia.org |

| Muscle Tone | Decreased wikipedia.org |

This indicates a potential role for this compound or its derivatives in treating conditions like overactive bladder. Future research should expand beyond these traditional areas to investigate its utility in other Kv7-expressing tissues, such as neuronal systems, where Kv7 channels play a role in neuronal excitability cenmed.com.

Integration of Advanced Computational and Structural Biology Techniques for this compound Inspired Drug Design

The complexities of this compound's action, particularly the opposing effects of its enantiomers and the influence of Kv7 channel stoichiometry, highlight the need for integrating advanced computational and structural biology techniques in future drug design efforts. Structural biology, including techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), provides atomistic models that are crucial for identifying binding pockets and understanding how compounds modulate protein function guidetopharmacology.orgtci-chemical-trading.com. Cryo-EM, for instance, allows visualization of biomolecules in motion, offering insights for drug development tci-chemical-trading.com.

Computational approaches, including molecular dynamics simulations and generative AI modeling of ligands, are increasingly being applied in drug discovery to predict protein complex structures with high precision guidetopharmacology.orgtci-chemical-trading.comamericanelements.comchem960.com. The ability to train AI models on large datasets of protein and ligand structures, even using federated learning to protect proprietary data, promises to accelerate the design of novel molecules chem960.com. For this compound, such techniques could be instrumental in:

Predicting the precise binding modes of its individual enantiomers to different Kv7 channel subtypes and their complexes.

Designing new compounds with improved selectivity for specific Kv7 channel compositions or with a desired enantiomeric profile.

Understanding the structural basis of the observed species-specific differences in drug response.

Identifying novel allosteric sites on Kv7 channels that could be targeted by this compound-inspired compounds to overcome current limitations.

By integrating these cutting-edge techniques, researchers can move towards a more rational and efficient design of Kv7 channel modulators based on the insights gained from this compound.

Q & A

Q. What is the mechanism by which L-364,373 modulates Kv7.1/KCNQ1 channels, and how does this affect experimental design in cardiac electrophysiology studies?

this compound acts as a partial agonist of Kv7.1/KCNQ1 channels, enhancing the slow delayed rectifier potassium current (IKs) by increasing current amplitude and slowing channel activation/deactivation kinetics . To study its effects, researchers should:

- Use voltage-clamp techniques to measure IKs currents in isolated cardiomyocytes.

- Include HMR1556 (a selective Kv7.1 blocker) as a control to isolate Kv7.1-specific effects .

- Analyze action potential duration (APD) shortening in response to this compound, particularly in models of Long QT Syndrome (LQTS) .

Q. How should researchers design dose-response experiments for this compound to evaluate its inhibitory effects on smooth muscle contraction?

Evidence from bladder smooth muscle studies shows this compound induces dose-dependent inhibition of contraction parameters (amplitude, force, frequency). Key methodological steps include:

Q. What are the primary pharmacological controls required when studying this compound in vascular tone experiments?

In renal or coronary artery models:

- Use methoxamine (α1-adrenoceptor agonist) to induce pre-contraction, then apply this compound to assess vasorelaxation .

- Validate Kv7.1 specificity with HMR1556 co-application .

- Compare responses to cGMP/cAMP-coupled vasodilators (e.g., ANP, urocortin) to rule out off-target pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s vascular effects observed in lean vs. obese adipose tissue models?

Lean perivascular adipose tissue (PVAT) attenuates this compound-induced vasodilation, while obese PVAT does not . To address this:

- Perform RNA-seq to compare Kv7.1 expression in lean vs. obese vascular tissues.

- Use HMR1556 to isolate Kv7.1 contributions in PVAT-conditioned arteries .

- Investigate lipid-mediated modulation of Kv7.1 channels in obesity models.

Q. What experimental approaches can elucidate the structural basis of this compound binding to Kv7.1 channels?

Molecular docking and mutagenesis studies are critical:

- Target the extracellular inter-subunit interface, a proposed binding pocket for IKs activators .

- Introduce mutations (e.g., S5 domain tryptophan residues) to assess retigabine-like vs. This compound-specific activation mechanisms .

- Compare binding kinetics with other Kv7.1 activators (e.g., zinc pyrithione, mefenamic acid) .

Q. How do researchers analyze synergistic effects of this compound with other K+ channel activators in arrhythmia models?

- Combine this compound with KATP (e.g., cromakalim) or KCa (e.g., NS-1619) activators in perfused heart preparations.

- Use optical mapping to quantify spatial dispersion of repolarization .

- Monitor for paradoxical effects, such as cromakalim response attenuation in obese PVAT models .

Q. What methodologies address the lack of clinical data on this compound’s therapeutic potential for LQTS?

- Employ human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from LQTS patients.

- Validate Kv7.1 activation using patch-clamp and calcium imaging .

- Compare this compound to clinically tested agents (e.g., mexiletine) in preclinical arrhythmia models .

Data Analysis & Interpretation

Q. How should researchers quantify this compound’s dose-dependent effects on contraction parameters?

- Normalize amplitude, force, frequency, and duration changes to baseline (100%) and calculate percentage inhibition .

- Use nonlinear regression (e.g., GraphPad Prism) to fit log(concentration) vs. response curves .

- Report EC50 values with 95% confidence intervals for cross-study comparisons.

Q. What statistical methods are appropriate for comparing this compound’s efficacy across tissue types?

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., renal vs. coronary arteries) .

- Use paired t-tests for pre- vs. post-L-364,373 measurements in the same tissue .

- Account for inter-subject variability in human tissue studies using mixed-effects models.

Contradictions & Limitations

Q. Why does this compound show variable efficacy in different vascular beds, and how can this be addressed experimentally?

Variability may arise from tissue-specific Kv7.1 expression or modulatory factors (e.g., PVAT). Solutions include:

- qPCR/Western blot quantification of Kv7.1 isoforms in target tissues .

- Pharmacological dissection using subtype-selective blockers (e.g., HMR1556 for Kv7.1) .

- Ex vivo perfusion models to assess systemic vs. localized effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。